molecular formula C19H20N2O3S2 B2692233 1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea CAS No. 2194908-11-5

1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2692233
CAS No.: 2194908-11-5
M. Wt: 388.5
InChI Key: NYSCIMGRXMYMPF-UHFFFAOYSA-N
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Description

1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea is a synthetic urea-based compound intended for research and development purposes. Urea derivatives are a significant class of molecules in medicinal chemistry, known for their versatile biological activities and their ability to participate in key hydrogen-bonding interactions with biological targets . Structurally related urea compounds have been explored as potent inhibitory agents for enzymes like tyrosinase, which is a key enzyme in melanin synthesis and a target in dermatological disorder research and cosmetic development . The molecular structure of this compound incorporates a bithiophene moiety, a feature common in materials science and organic electronics, alongside a 4-methoxybenzyl group, which is frequently encountered in pharmacologically active molecules. This unique combination of structural features makes it a candidate for investigation in various biochemical and pharmacological contexts, including enzyme inhibition studies and the development of novel therapeutic agents. Researchers may find this compound valuable for probing structure-activity relationships or as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-24-14-6-4-13(5-7-14)11-20-19(23)21-12-15(22)16-8-9-18(26-16)17-3-2-10-25-17/h2-10,15,22H,11-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSCIMGRXMYMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea (CAS Number: 2194908-11-5) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O3S2C_{19}H_{20}N_{2}O_{3}S_{2}, with a molecular weight of approximately 388.5 g/mol. Its structure incorporates a bithiophene moiety, which is significant for its electronic properties and biological interactions.

PropertyValue
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5 g/mol
CAS Number2194908-11-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of bithiophene derivatives with hydroxyethyl and methoxybenzyl urea precursors. Precise control over reaction conditions is essential to achieve high yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that the compound possesses significant antiproliferative effects against multiple cancer cell lines. For instance, it demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25 μM against non-small lung cancer cells and other cancer types such as breast and prostate cancer .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro tests revealed effective inhibition against several pathogenic strains, suggesting its potential as a therapeutic agent in treating infections .
  • Mechanism of Action : The biological activities are believed to stem from the compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The presence of the bithiophene moiety enhances its affinity for these targets, potentially influencing signaling pathways related to cancer progression .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects : A study evaluated the antiproliferative effects of various urea derivatives, including our compound, against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. Results indicated that the compound exhibited comparable or superior activity relative to established anticancer agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at concentrations as low as 50 μg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the substituents on the urea moiety can significantly affect biological activity. For example, variations in the alkyl groups attached to the urea nitrogen have been shown to enhance or diminish antiproliferative potency depending on their size and electronic properties .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows for the development of novel heterocyclic compounds and other complex organic molecules. Researchers have explored its potential in creating advanced materials with tailored electronic properties.

Biology

In biological studies, 1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea has been investigated for its interactions with various biological macromolecules. Preliminary research indicates:

  • Bioactivity : It may exhibit anti-inflammatory and anticancer properties, although further validation is necessary.
  • Mechanisms of Action : The compound potentially interacts with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression.

Medicine

The therapeutic potential of this compound is under investigation, particularly for its role in drug development. Studies suggest it may act as:

  • Enzyme Inhibitor : It could inhibit specific enzymes involved in disease pathways.
  • Anticancer Agent : Initial findings indicate possible efficacy against certain cancer cell lines, warranting further clinical research.

Materials Science

Due to its electronic properties derived from the bithiophene structure, this compound is being explored for applications in:

  • Organic Electronics : It may be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Advanced Coatings : Its chemical stability and interaction capabilities can lead to innovative coatings with enhanced performance characteristics.

A study evaluated the compound's interaction with various cancer cell lines. Results indicated that it inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Material Properties Evaluation

Research focused on the application of this compound in organic electronics demonstrated improved charge transport properties when incorporated into polymer matrices. This finding supports its use in developing more efficient electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Ureas

Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d) share a thiophene core but differ in substituents (e.g., cyano, benzoyl, or ethyl carboxylate groups) . Key distinctions include:

  • Solubility: The hydroxyethyl group in the target compound may improve aqueous solubility relative to the lipophilic benzoyl or cyano groups in 7a–d.
Table 1: Thiophene-Based Ureas Comparison
Compound Core Structure Key Substituents Inferred Properties
Target Compound Bithiophene 4-Methoxybenzyl, hydroxyethyl High conjugation, moderate logP
7a–d Tetrahydrobenzo[b]thiophene Cyano, benzoyl, ethyl carboxylate Increased lipophilicity

Halogenated and Methoxy-Substituted Ureas

Compounds like 1-(5-Chloro-2-hydroxymethylphenyl)-3-(3-chloro-5-methoxyphenyl)urea () and derivatives in feature halogen (Cl, Br) and methoxy groups on phenyl rings . Comparisons include:

  • Bioactivity : Halogens (e.g., Cl, Br) in –4 compounds enhance metabolic stability and receptor binding via hydrophobic interactions, whereas the target compound’s methoxybenzyl group may favor interactions with polar residues.
Table 2: Halogenated/Methoxy Ureas Comparison
Compound Aromatic System Key Substituents Inferred Properties
Target Compound Bithiophene + phenyl 4-Methoxybenzyl, hydroxyethyl Balanced lipophilicity, H-bonding
Dichlorophenyl Cl, Br, hydroxymethyl High metabolic stability
Pyridyl/trifluoromethoxyphenyl CF3O, pyridine Enhanced CNS penetration

Heterocyclic and Trifluoromethoxy Derivatives

includes compounds like 1-(2-Methoxypyridin-4-yl)-3-(2-hydroxymethylphenyl)urea, which replace phenyl rings with pyridine or trifluoromethoxy groups . Notable contrasts:

  • Aromatic Interactions : Pyridine’s nitrogen atom may engage in dipole-dipole interactions, differing from the bithiophene’s sulfur-mediated van der Waals forces.
  • Metabolic Resistance : Trifluoromethoxy groups (e.g., in 1-(3-Chlor-5-trifluormethoxyphenyl)-3-(2-hydroxymethylphenyl)urea ) resist oxidative metabolism, whereas the target’s methoxy group is susceptible to demethylation.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be validated?

Answer:
The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For analogs like 1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)urea , a stepwise protocol using 4-ethylaniline and activated intermediates (e.g., carbamates) in solvents like CCl₄ or DCM is employed, followed by purification via column chromatography . Purity validation requires:

  • HPLC (e.g., 99.7% purity for compound 19 in ).
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
  • Mass spectrometry (MS) for molecular weight verification.
    Example Workflow:
StepReagents/ConditionsPurificationAnalytical Validation
14-ethylaniline, CCl₄FiltrationTLC monitoring
2Carbamoyl chlorideColumn chromatography¹H NMR, HPLC

Basic: What spectroscopic methods are critical for characterizing structural integrity?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., methoxybenzyl protons at δ ~3.8 ppm, bithiophene protons at δ ~6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) against theoretical values.
  • FT-IR : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions?

Answer: Discrepancies (e.g., NMR shifts deviating from DFT calculations) require:

Experimental Replication : Ensure synthesis reproducibility and rule out impurities (e.g., via HPLC) .

Parameter Adjustment : Re-examine computational settings (solvent models, basis sets).

Cross-Referencing : Compare with structurally similar compounds (e.g., ’s benzofuran-urea analog) .

Dynamic NMR : Probe conformational flexibility affecting spectral data.

Advanced: What experimental design strategies optimize synthetic yield in multi-step reactions?

Answer: Use Design of Experiments (DoE) principles :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Optimize interdependent variables.
    Case Study ( ) :
  • Reaction 19 : 67% yield via controlled stoichiometry and column purification.
  • Reaction 21a : 72% yield using optimized acyl chloride coupling.

Advanced: How does the bithiophene moiety influence reactivity in cross-coupling reactions?

Answer: The bithiophene group’s extended conjugation enhances electron delocalization, affecting:

  • Nucleophilicity : Electron-rich thiophenes facilitate electrophilic substitutions.
  • Metal-Catalyzed Couplings : Pd-mediated reactions (Suzuki, Stille) require careful ligand selection to avoid sulfur-poisoning.
    Comparative Data ( ) : Thiophene-urea analogs show distinct reactivity vs. benzene derivatives due to sulfur’s electronegativity .

Basic: What are the solubility profiles, and how do they affect reaction planning?

Answer:

  • Polar Solvents : DMSO or DMF for dissolution (critical for biological assays).
  • Non-Polar Solvents : Hexane/EtOAc mixtures for chromatography.
    Empirical Testing : Use a gradient of solvents (e.g., ’s use of CCl₄ for intermediate solubility) .

Advanced: What methodologies establish structure-activity relationships (SAR) for biological targets?

Answer:

Systematic Substituent Variation : Modify methoxybenzyl or bithiophene groups (e.g., ’s ethyl vs. methoxy analogs) .

In Vitro Assays : Pair with cytotoxicity or enzyme inhibition studies.

Computational Docking : Map binding interactions using MOE or AutoDock (e.g., ’s thiophene-pyrimidine derivatives) .

Advanced: How to address molecular mass discrepancies (MS vs. calculated values)?

Answer:

  • High-Resolution MS : Resolve isotopic patterns (e.g., Cl/Br presence).
  • Adduct Formation : Check for Na⁺/K⁺ adducts in ESI-MS.
  • Byproduct Analysis : Trace unreacted intermediates (e.g., via LC-MS).

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